5,6-Dimethoxy-1,2-indanedione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethoxy-3H-indene-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-9-4-6-3-8(12)11(13)7(6)5-10(9)15-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVYZYHBLAMLDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=O)C2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5,6-Dimethoxy-1,2-indanedione: A Technical Guide for Advanced Latent Fingerprint Detection

Introduction: Beyond Ninhydrin - A New Era in Forensic Trace Analysis

For decades, the development of latent fingerprints on porous surfaces has been a cornerstone of forensic investigation. While ninhydrin has long been a workhorse in this field, the quest for reagents with superior sensitivity and fluorescence has led to significant advancements. Among these, 5,6-Dimethoxy-1,2-indanedione has emerged as a powerful tool, offering enhanced visualization of latent prints, particularly on challenging substrates.[1][2][3][4] This technical guide provides an in-depth exploration of the chemical properties, structure, and application of this compound for researchers, scientists, and drug development professionals who may encounter trace evidence analysis.

The journey of 1,2-indanediones from academic synthesis to a crucial forensic reagent is a testament to serendipitous discovery and subsequent rigorous scientific validation.[1] Initially synthesized as intermediates for other compounds, their potential for latent fingerprint visualization was uncovered during evaluations at the U.S. Secret Service.[1] Subsequent research demonstrated that specific substituted indanediones, most notably this compound, exhibited fluorescence superior to the then-standard, DFO (1,8-diazafluoren-9-one).[5] This heightened fluorescence provides a significant advantage in visualizing weak or aged prints.

Chemical and Structural Properties

This compound is a substituted derivative of 1,2-indanedione, featuring a benzene ring fused to a five-membered ring containing two ketone functional groups at the first and second positions.[1] The key feature of this molecule is the presence of two electron-donating methoxy groups on the aromatic ring, which play a crucial role in the fluorescence of the developed fingerprints.[1]

Core Structure and Key Functional Groups

The molecular structure of this compound is fundamental to its reactivity and fluorescent properties. The indane core provides the rigid framework, while the two ketone groups are the primary sites of reaction with amino acids present in fingerprint residue.[1] The methoxy groups at the 5th and 6th positions enhance the electron density of the aromatic ring, which is believed to contribute to the increased fluorescence of the resulting product.[1]

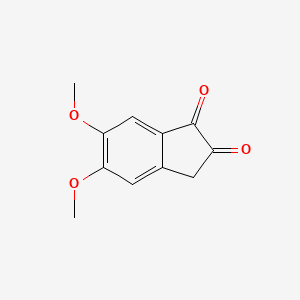

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₄ | PubChem[6] |

| Molecular Weight | 206.19 g/mol | PubChem[6] |

| CAS Number | 42337-64-4 | ChemicalBook[7] |

| Appearance | Light yellow crystalline solid | ChemicalBook |

| Melting Point | 118-120 °C | Sigma-Aldrich |

| Solubility | Low solubility in apolar solvents | BVDA[8][5] |

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides valuable insight into its chemistry and potential impurities. The synthesis can be complex, which contributes to its higher cost compared to other reagents.[8][5] One patented method involves the reaction of o-dimethyl ether with hydroxyl pyruvic acid compounds in the presence of a catalyst.[9] Another approach starts from 5,6-dimethoxy-1-indanone, which can be synthesized from 3,4-dimethoxybenzaldehyde.[10]

Caption: Generalized synthesis workflow for this compound.

Application in Forensic Science: Latent Fingerprint Development

The primary application of this compound is in the development of latent fingerprints on porous surfaces such as paper and cardboard.[1][4] It reacts with the amino acids present in the eccrine and sebaceous sweat residues that constitute a fingerprint.

Mechanism of Action: The Reaction with Amino Acids

The reaction between 1,2-indanediones and α-amino acids is analogous to the well-established ninhydrin reaction, proceeding via a Strecker degradation pathway.[1] The process begins with the formation of an imine between an amino acid and one of the carbonyl groups of the indanedione. This is followed by decarboxylation and hydrolysis to yield an intermediate, which then reacts with a second molecule of 1,2-indanedione to form a highly fluorescent product often referred to as Joullié's Pink.[1]

Caption: Simplified reaction mechanism of this compound with amino acids.

Superior Luminescence and Detection Limits

Studies have shown that this compound exhibits superior luminescence compared to DFO, particularly after treatment with a zinc salt.[2][3][4] This enhanced fluorescence makes it a more sensitive reagent, capable of developing fainter or older prints that might be missed with other methods.[1] The indanediones have also been found to have lower detection limits for amino acids like glycine.[2][3][4]

Experimental Protocol: Latent Fingerprint Development

The following is a generalized protocol for the application of this compound. The choice of solvent and specific conditions can be optimized for different substrates and environmental factors.

Materials

-

This compound

-

Carrier solvent (e.g., HFE-7100)

-

Polar co-solvent (e.g., ethyl acetate)

-

Zinc chloride solution (optional, for post-treatment)

-

Fume hood

-

Dipping tray or spray bottle

-

Oven or heat press

-

Forensic light source (excitation at ~515-530 nm)

-

Orange or red barrier filter for viewing

Procedure

-

Reagent Preparation: In a fume hood, prepare the working solution of this compound in the chosen carrier solvent with a polar co-solvent. The concentration may need to be optimized, but a typical starting point is around 2 g/L.

-

Application: The reagent can be applied to the porous substrate by dipping, spraying, or using a wash bottle. Ensure even coverage of the area of interest.

-

Drying: Allow the substrate to air-dry completely in the fume hood for approximately 3 minutes.

-

Heating: Heat the treated item in an oven at approximately 100°C for 10-20 minutes. The humidity can be controlled (e.g., 60% relative humidity) to optimize development.

-

Visualization: Examine the substrate under a forensic light source with an excitation wavelength in the green region (around 515-530 nm). View the fluorescence through an orange or red barrier filter.

-

Optional Post-Treatment: For enhanced fluorescence, a zinc chloride solution can be lightly sprayed onto the developed prints. The item should then be re-examined under the forensic light source. Cooling with liquid nitrogen has also been shown to improve luminescence.[2][3][4]

Caption: Step-by-step workflow for latent fingerprint development.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is irritating to the eyes, respiratory system, and skin. Work should be conducted in a well-ventilated area, preferably a fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store the compound in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound represents a significant advancement in the field of forensic science, offering a more sensitive and effective method for the visualization of latent fingerprints on porous surfaces. Its superior fluorescent properties, particularly after zinc chloride treatment, allow for the detection of prints that may be invisible with other techniques. While the synthesis is more complex and the cost is higher than traditional reagents, the enhanced detection capabilities of this compound make it an invaluable tool for forensic investigators. Further research into optimizing formulations and exploring its application on a wider range of substrates will continue to solidify its role in modern criminalistics.

References

-

Evaluation of 1,2-Indanedione and this compound for the Detection of Latent Fingerprints on Porous Surfaces. (2000). Journal of Forensic Sciences, 45(4), 761-769. ASTM International. Retrieved January 3, 2026, from [Link]

-

Roux, C., Jones, N., Lennard, C., & Stoilovic, M. (2000). Evaluation of 1,2-indanedione and this compound for the detection of latent fingerprints on porous surfaces. Journal of Forensic Sciences, 45(4), 761-769. Retrieved January 3, 2026, from [Link]

-

Roux, C., Jones, N., Lennard, C., & Stoilovic, M. (2000). Evaluation of 1,2-Indanedione and this compound for the Detection of Latent Fingerprints on Porous Surfaces. ResearchGate. Retrieved January 3, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

IND. (n.d.). BVDA. Retrieved January 3, 2026, from [Link]

- Process method for preparing 5,6-dimethoxy-1, 2-indandione. (n.d.). Google Patents.

-

1,2-IND. (n.d.). BVDA. Retrieved January 3, 2026, from [Link]

-

Petrovskaia, O., Taylor, B. M., Hauze, D. B., Carroll, P. J., & Joullié, M. M. (2001). Investigations of the reaction mechanisms of 1,2-indanediones with amino acids. The Journal of Organic Chemistry, 66(23), 7666–7675. Retrieved January 3, 2026, from [Link]

-

Safety Data Sheet. (2017, May 11). NetSuite. Retrieved January 3, 2026, from [Link]

-

Xu, Y., Hua, W., & Zhang, J. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy, (6), 464-465. Retrieved January 3, 2026, from [Link]

-

Petrovskaia, O., Taylor, B. M., Hauze, D. B., Carroll, P. J., & Joullié, M. M. (2001). Investigations of the reaction mechanisms of 1,2-indanediones with amino acids. The Journal of Organic Chemistry, 66(23), 7666–7675. Retrieved January 3, 2026, from [Link]

-

5,6-Dimethoxy-1-indanone. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

5,6-dimethoxy-2-methyl-1-indanone. (n.d.). SpectraBase. Retrieved January 3, 2026, from [Link]

-

1,2 Indanedione. (n.d.). Chesapeake Bay Division - IAI. Retrieved January 3, 2026, from [Link]

-

Alaoui, I. M., & Halamek, J. (2019). Fluorescence of 1,2-Indanedione with Amino Acids Present in the Fingerprint Residue: Application in Gender Determination. Journal of Forensic Sciences, 64(5), 1495–1499. Retrieved January 3, 2026, from [Link]

Sources

- 1. This compound | 42337-64-4 | Benchchem [benchchem.com]

- 2. dl.astm.org [dl.astm.org]

- 3. Evaluation of 1,2-indanedione and this compound for the detection of latent fingerprints on porous surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bvda.com [bvda.com]

- 6. This compound | C11H10O4 | CID 11009077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 42337-64-4 [chemicalbook.com]

- 8. bvda.com [bvda.com]

- 9. CN111393268A - Process method for preparing 5,6-dimethoxy-1, 2-indandione - Google Patents [patents.google.com]

- 10. Synthesis of 5,6-dimethoxy-1-indanone [chinjmap.com]

The Synthesis of 5,6-Dimethoxy-1,2-indanedione: A Technical Guide for Forensic and Research Applications

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5,6-dimethoxy-1,2-indanedione, a crucial reagent in modern forensic science for the development of latent fingerprints on porous surfaces. Esteemed for its ability to produce highly fluorescent prints, this compound offers significant advantages over traditional reagents. This document details a robust and reproducible multi-step synthetic pathway, starting from readily available starting materials. Each step is meticulously described, elucidating the underlying chemical principles and providing practical, field-tested insights to ensure success in the laboratory. Beyond a mere protocol, this guide serves as a resource for researchers, forensic scientists, and professionals in drug development, offering a deeper understanding of the synthesis, characterization, and application of this vital compound.

Introduction: The Significance of this compound in Forensic Science

The visualization of latent fingerprints is a cornerstone of forensic investigation. While a variety of techniques have been developed, the use of amino acid-sensitive reagents remains a primary method for porous surfaces such as paper and cardboard. For years, ninhydrin and 1,8-diazafluoren-9-one (DFO) were the mainstays in this field. However, the discovery and development of 1,2-indanedione and its derivatives have marked a significant advancement.

This compound, a substituted derivative, has demonstrated superior performance in many scenarios, producing prints with more intense luminescence compared to DFO.[1][2] This enhanced fluorescence is particularly advantageous for visualizing weak or aged fingerprints. The reaction proceeds through a mechanism analogous to the well-known ninhydrin reaction, where the indanedione reacts with the amino acids present in fingerprint residue to form a highly fluorescent product, often referred to as "Joullié's Pink".[3][4] The subsequent treatment with a zinc salt can further enhance the luminescence of the developed prints.[2]

The journey of 1,2-indanediones from academic curiosities to indispensable forensic tools began with the pioneering work of Professor Madeleine Joullié and her research group.[3][4] Their initial synthesis of these compounds as intermediates for ninhydrin analogs inadvertently paved the way for a new generation of fingerprinting reagents. This guide provides a detailed protocol for the synthesis of the highly effective 5,6-dimethoxy derivative, empowering forensic laboratories and research institutions to produce this valuable reagent in-house.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that can be reliably executed with standard laboratory equipment. The overall strategy involves the construction of the indanone core followed by oxidation to the desired 1,2-dione. The chosen pathway, outlined below, commences with the commercially available 1,2-dimethoxybenzene and proceeds through a Friedel-Crafts acylation, an intramolecular cyclization, and a final oxidation step.

Caption: Overall synthetic route to this compound.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis of this compound. Safety precautions should be strictly followed, and all manipulations should be performed in a well-ventilated fume hood.

Step 1: Friedel-Crafts Acylation of 1,2-Dimethoxybenzene

This initial step constructs the carbon skeleton necessary for the subsequent cyclization. The Friedel-Crafts acylation introduces a 3-chloropropionyl group onto the aromatic ring of 1,2-dimethoxybenzene. The reaction is catalyzed by a Lewis acid, typically aluminum chloride.

Reaction:

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) to a suitable solvent such as dichloromethane.

-

Reagent Addition: Cool the suspension in an ice bath. Slowly add 3-chloropropionyl chloride (1.1 equivalents) dissolved in dichloromethane to the stirred suspension via the dropping funnel.

-

Addition of Starting Material: After the addition of the acyl chloride, add a solution of 1,2-dimethoxybenzene (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-chloro-1-(3,4-dimethoxyphenyl)-1-propanone as a solid.

| Reagent/Solvent | Molar Ratio (to 1,2-dimethoxybenzene) | Key Considerations |

| 1,2-Dimethoxybenzene | 1.0 | Starting material |

| 3-Chloropropionyl chloride | 1.1 | Acylating agent |

| Aluminum chloride (anhydrous) | 1.1 | Lewis acid catalyst, moisture sensitive |

| Dichloromethane | - | Anhydrous solvent |

Table 1: Reagents for Friedel-Crafts Acylation.

Step 2: Intramolecular Friedel-Crafts Alkylation (Cyclization)

The second step involves an intramolecular Friedel-Crafts alkylation to form the five-membered ring of the indanone core. This cyclization is typically promoted by a strong acid catalyst, such as aluminum chloride or polyphosphoric acid (PPA).

Reaction:

Protocol (using Polyphosphoric Acid):

-

Reaction Setup: Place the 3-chloro-1-(3,4-dimethoxyphenyl)-1-propanone from Step 1 into a round-bottom flask equipped with a mechanical stirrer.

-

Addition of PPA: Add polyphosphoric acid to the flask. The amount of PPA should be sufficient to ensure efficient stirring of the resulting mixture.

-

Heating: Heat the mixture with stirring to a temperature of approximately 80-100 °C. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC.

-

Work-up: Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice. This will hydrolyze the PPA and precipitate the product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water until the washings are neutral.

-

Purification: The crude 5,6-dimethoxy-1-indanone can be purified by recrystallization from ethanol to yield a crystalline solid.

Step 3: Oxidation of 5,6-Dimethoxy-1-indanone

The final step is the oxidation of the α-methylene group of the indanone to a carbonyl group, yielding the desired 1,2-dione. Selenium dioxide is a common and effective reagent for this transformation.

Reaction:

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 5,6-dimethoxy-1-indanone from Step 2 in a suitable solvent, such as dioxane or a mixture of acetic acid and water.

-

Reagent Addition: Add a stoichiometric amount of selenium dioxide to the solution.

-

Heating: Heat the reaction mixture to reflux. The reaction time can vary, but it is typically complete within several hours. The progress can be monitored by TLC. A black precipitate of elemental selenium will form as the reaction proceeds.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the selenium precipitate.

-

Extraction: If the reaction was performed in an aqueous solvent, extract the filtrate with a suitable organic solvent like ethyl acetate.

-

Washing and Drying: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Purification: After filtering off the drying agent, concentrate the solution under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product as a solid.

| Reagent | Molar Ratio (to indanone) | Key Considerations |

| 5,6-Dimethoxy-1-indanone | 1.0 | Starting material for oxidation |

| Selenium dioxide | 1.0 - 1.1 | Oxidizing agent, toxic |

| Dioxane or Acetic Acid/Water | - | Solvent |

Table 2: Reagents for Oxidation.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic carbonyl stretching frequencies for the 1,2-dione functional group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and the key intermediates. The spectra should be consistent with the expected chemical shifts and coupling patterns.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

Expected Spectroscopic Data for this compound:

-

¹H NMR: Signals corresponding to the aromatic protons, the methylene protons, and the methoxy groups.

-

¹³C NMR: Resonances for the carbonyl carbons, the aromatic carbons (including those attached to the methoxy groups), the methylene carbon, and the methoxy carbons.

-

IR (cm⁻¹): Strong absorption bands in the region of 1700-1750 cm⁻¹ corresponding to the C=O stretching of the dione.[3]

Concluding Remarks

The synthesis of this compound presented in this guide offers a reliable and accessible method for obtaining a high-quality forensic reagent. By understanding the chemical principles behind each step and adhering to the detailed protocols, researchers and forensic practitioners can confidently produce this compound. The superior performance of this compound in latent fingerprint development underscores the importance of continued research and development in forensic chemistry. This guide serves not only as a practical manual but also as an educational resource to support the critical work of the scientific and law enforcement communities.

References

- Roux, C., Jones, N., Lennard, C., & Stoilovic, M. (2000). Evaluation of 1,2-indanedione and this compound for the detection of latent fingerprints on porous surfaces. Journal of Forensic Sciences, 45(4), 761-769.

- Xu, Y., Hua, W., & Zhang, J. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy, (6), 464-465.

- Hauze, D. B., Petrovskaia, O., Taylor, B., Joullié, M. M., Ramotowski, R., & Cantu, A. A. (1998). 1,2-Indanediones: New Reagents for Visualizing the Amino Acid Components of Latent Prints. Journal of Forensic Sciences, 43(4), 744–747.

- Petrovskaia, O., Hauze, D. B., & Joullié, M. M. (2001). Investigations of the Reaction Mechanisms of 1,2-Indanediones with Amino Acids. The Journal of Organic Chemistry, 66(23), 7666–7675.

- Google Patents. (n.d.). Process method for preparing 5,6-dimethoxy-1, 2-indandione.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 5,6-Dimethoxy-1-indanone. Retrieved from [Link]

-

NIST. (n.d.). 5,6-Dimethoxy-1-indanone. Retrieved from [Link]

-

University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

-

Theochem @ Mercer University. (n.d.). FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. Retrieved from [Link]

-

MDPI. (2017). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Retrieved from [Link]

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]

-

M. J. (2021). 1,2-Indanedione (IND) Reagent for The Detection of Latent Fingermarks. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Retrieved from [Link]

-

ResearchGate. (2000). Evaluation of 1,2-Indanedione and this compound for the Detection of Latent Fingerprints on Porous Surfaces. Retrieved from [Link]

-

Organic Syntheses. (n.d.). trans-PINOCARVEOL. Retrieved from [Link]

-

ResearchGate. (1986). Oxidation of Imines by Selenium Dioxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic study of 1,2-indandione. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation with selenium dioxide: The first report of solvent-selective steroidal aromatization, efficient access to 4β,7α-dihydroxy steroids, and syntheses of natural diaromatic ergosterols. Retrieved from [Link]

-

BVDA. (n.d.). 1,2-IND. Retrieved from [Link]

-

ResearchGate. (n.d.). Selenium Dioxide Oxidation. Retrieved from [Link]

-

Pharmacompass. (n.d.). 5 6-Dimethoxy-1-Indanone. Retrieved from [Link]

-

YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]

-

YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

-

Boston College. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

-

MDPI. (2019). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

Sources

- 1. 5,6-Dimethoxy-1-indanone [webbook.nist.gov]

- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 42337-64-4 | Benchchem [benchchem.com]

- 4. 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018 - PubChem [pubchem.ncbi.nlm.nih.gov]

A-Comprehensive-Guide-to-the-Mechanism-of-Action-of-5,6-Dimethoxy-1,2-indanedione-with-Amino-Acids

<__ _>

Executive Summary

5,6-Dimethoxy-1,2-indanedione, a potent analogue of ninhydrin and DFO, has emerged as a cornerstone reagent in forensic science for the development of latent fingerprints on porous surfaces. Its reaction with amino acids, the fundamental constituents of fingerprint residues, yields a highly fluorescent product, enabling the visualization of otherwise invisible evidence. This technical guide provides an in-depth exploration of the intricate mechanism of action between this compound and amino acids. We will dissect the reaction pathway, elucidate the critical factors influencing its efficacy, and present validated protocols for its application. This document is intended for researchers, forensic scientists, and drug development professionals seeking a comprehensive understanding of this vital chemical interaction.

Introduction: The Significance of Indanediones in Forensic Science

For decades, the detection of latent fingerprints on porous substrates such as paper and cardboard has relied on amino acid-sensitive reagents.[1] The foundational reagent, ninhydrin, reacts with amino acids to form a distinctive purple-colored product known as Ruhemann's Purple.[1][2] While effective, the pursuit of enhanced sensitivity and fluorescence led to the development of analogues like 1,8-diazafluoren-9-one (DFO) and, more recently, the 1,2-indanedione family of compounds.[3]

This compound stands out within this class due to its superior performance, often yielding more detailed and intensely fluorescent fingerprints compared to its predecessors.[4] Understanding the precise chemical mechanism underpinning this reaction is paramount for optimizing existing protocols and innovating future fingerprint detection technologies.

The Core Reaction: A Mechanistic Deep Dive

The reaction between this compound and an α-amino acid is a multi-step process analogous to the classic ninhydrin reaction.[2][5] The ultimate product is a highly conjugated and fluorescent molecule, a derivative of Ruhemann's Purple, often referred to as "Joullie Pink" in the context of 1,2-indanediones.

The reaction proceeds as follows:

-

Formation of a Schiff Base: The process initiates with a nucleophilic attack by the amino group of the amino acid on one of the carbonyl carbons of the this compound molecule. This is followed by dehydration to form a Schiff base.

-

Decarboxylation: The Schiff base intermediate is unstable and readily undergoes decarboxylation, releasing carbon dioxide and forming a new imine.

-

Hydrolysis: The resulting imine is hydrolyzed to yield an intermediate amine (2-amino-5,6-dimethoxy-1,3-indandione) and an aldehyde corresponding to the side chain of the original amino acid.

-

Condensation and Product Formation: This intermediate amine then condenses with a second molecule of this compound. This final condensation and subsequent rearrangement result in the formation of the highly colored and fluorescent product.[2]

This mechanism has been supported by various spectroscopic studies and the trapping of reaction intermediates.[6]

Caption: Reaction pathway of this compound with an amino acid.

Critical Factors Influencing Reaction Efficacy

The success of fingerprint development using this compound is not solely dependent on the core reaction but is significantly influenced by several environmental and formulation parameters.

Solvent System

The choice of carrier solvent is critical. While early formulations for related compounds like DFO used ozone-depleting solvents, modern formulations utilize more environmentally friendly options like HFE7100.[3] Some studies have indicated that the presence of alcohols, such as methanol, can lead to the formation of a less reactive hemiketal with the indanedione, potentially reducing the sensitivity of the reagent.[5] However, other research has not confirmed this desensitizing effect.[5] The use of ethyl acetate as a component in the solvent system has been shown to improve the stability of the working solution.[7]

Temperature and Humidity

Heat is a crucial catalyst for the reaction. Applying heat, for instance, with a heat press (e.g., at 165°C for 10 seconds), significantly accelerates the development of fingerprints, leading to more intense color and luminescence.[5][8] While room temperature development is possible, it can take several days.[5]

Humidity also plays a complex role. While some moisture is necessary for the hydrolysis step in the reaction, excessive humidity can be detrimental to the fluorescence of the final product. Optimal conditions often involve controlled heating with moderate relative humidity (around 60%).

Acidity (pH)

The acidity of the formulation and the substrate (e.g., paper) can impact the results. Some studies have found that the addition of a small amount of acetic acid improves fingerprint development, while others have reported that acidified solutions can lead to unclear results.[5] These discrepancies may be attributed to variations in the acid content of the paper being examined.[5]

Experimental Protocols

The following protocols are provided as a validated starting point for the application of this compound.

Reagent Formulation

A commonly cited and effective formulation is presented below. Note that all chemicals should be handled in a fume hood with appropriate personal protective equipment.

| Component | Quantity | Purpose |

| This compound | 0.2 g | Primary Reagent |

| Ethyl Acetate | 70 mL | Solvent, enhances stability |

| HFE7100 | 930 mL | Primary Carrier Solvent |

Preparation:

-

Dissolve the this compound in the ethyl acetate.

-

Once fully dissolved, add the HFE7100 to bring the total volume to 1 liter.

-

Store the solution in a dark, sealed container.

Application and Development Workflow

Caption: Standard workflow for fingerprint development with this compound.

-

Application: The reagent can be applied by either immersing the porous exhibit in the working solution or by spraying the solution onto the surface.

-

Drying: Allow the exhibit to air dry completely in a fume hood.

-

Development: Apply heat using a calibrated heat press or a humidity oven to accelerate the reaction.[5]

-

Visualization: The developed fingerprints, which may appear as a pale pink or purple color, are best visualized under a high-intensity light source in the green region of the spectrum (approximately 520-530 nm).[9]

-

Imaging: The resulting fluorescence should be photographed using an orange or red barrier filter (e.g., 590 nm) to capture the emission and block the excitation light.[5]

Enhancement Techniques

-

Zinc Salt Post-Treatment: Treatment with a zinc salt solution can further enhance the color and fluorescence intensity of the developed prints.[5]

-

Sequential Treatment: After processing with this compound and documenting the results, it is often advisable to subsequently treat the exhibit with ninhydrin. This is because a small percentage of prints that do not react with indanedione may be developed by ninhydrin.

Photophysical Properties of the Reaction Product

The utility of this compound lies in the strong luminescence of its reaction product with amino acids.

-

Excitation: The optimal excitation wavelength for the fluorescent product is in the blue-green to green range, typically around 530 nm. Research on the related DFO-glycine product shows a maximum excitation at approximately 470 nm.[10]

-

Emission: The product fluoresces strongly in the orange-red region of the spectrum. The emission maximum for the DFO-glycine product is around 585 nm.[10] This fluorescence is readily observable at room temperature, which is an advantage over ninhydrin/zinc salt complexes that may require cooling to achieve strong fluorescence.

| Property | Wavelength Range | Recommended Filter/Setting |

| Excitation Maximum | ~470 - 530 nm (Blue-Green/Green) | Alternate Light Source set to ~530 nm |

| Emission Maximum | ~585 nm (Orange-Red) | Orange or Red Barrier Filter (>590 nm) |

Conclusion

The reaction between this compound and amino acids is a robust and highly sensitive method for the detection of latent fingerprints on porous surfaces. Its mechanism, while complex, is well-understood and analogous to the classic ninhydrin reaction. By carefully controlling key parameters such as solvent composition, temperature, and humidity, forensic professionals can maximize the efficacy of this technique. The superior fluorescence and sensitivity of this compound, compared to older reagents, solidify its role as an indispensable tool in modern forensic science.[4] Continued research into its reaction dynamics and formulation will undoubtedly lead to further advancements in the field.

References

- 1. Ninhydrin - Wikipedia [en.wikipedia.org]

- 2. chem.mst.edu [chem.mst.edu]

- 3. Operational Trial of Ozone-Friendly DFO and 1,2-Indanedione Formulations for Latent Fingerprint Detection | Office of Justice Programs [ojp.gov]

- 4. Evaluation of 1,2-indanedione and this compound for the detection of latent fingerprints on porous surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fingerprint Development by 1,2-Indanedione [fingerprintexpert.in]

- 6. Investigations of the reaction mechanisms of 1,2-indanediones with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dl.astm.org [dl.astm.org]

- 8. Optimisation and evaluation of 1,2-indanedione for use as a fingermark reagent and its application to real samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. arrowheadforensics.com [arrowheadforensics.com]

- 10. mdpi.com [mdpi.com]

The Advent of 1,2-Indanedione: A Technical Guide to its Discovery, Mechanism, and Application in Latent Fingerprint Visualization

Abstract

For decades, the visualization of latent fingerprints on porous surfaces has been a cornerstone of forensic investigation. The discovery and subsequent implementation of amino acid-sensitive reagents have revolutionized this field. This technical guide provides an in-depth exploration of 1,2-indanedione and its derivatives, a class of compounds that has emerged as a leading fluorogenic reagent for fingerprint development. We will traverse its historical lineage, from the foundational work with ninhydrin to the serendipitous discovery of 1,2-indanedione's prowess. The guide will meticulously detail the chemical mechanisms underpinning its reaction with amino acid residues, explore the critical parameters of formulation and development, and provide validated, step-by-step protocols for its application. Furthermore, a comparative analysis against established reagents such as DFO and ninhydrin will be presented, supported by quantitative data. This document is intended for researchers, forensic scientists, and professionals in drug development, offering a blend of theoretical knowledge and practical, field-proven insights into this pivotal forensic tool.

Historical Perspective: The Quest for Amino Acid-Sensitive Reagents

The journey to 1,2-indanedione is rooted in the long-standing effort to reliably visualize the amino acid components of latent fingerprint residue. For many years, ninhydrin, first reported by Ruhemann in 1910 and adapted for fingerprint work in 1954, was the gold standard.[1][2] Ninhydrin reacts with amino acids to produce a deeply colored purple product known as Ruhemann's Purple, offering excellent contrast on many porous surfaces.[1][3]

The pursuit of enhanced sensitivity and, crucially, fluorescence, led to the development of ninhydrin analogues.[4] In the 1990s, 1,8-diazafluoren-9-one (DFO) was introduced, which produces a pale-colored product that fluoresces intensely under specific light sources, often revealing more prints than ninhydrin alone.[5][6]

The discovery of 1,2-indanedione's utility in fingerprinting was a direct result of this ongoing research into ninhydrin alternatives.[7] Initially synthesized as intermediates for creating substituted ninhydrins by Professor Madeleine Joullié's group at the University of Pennsylvania, their potential as standalone fingerprint reagents was uncovered during evaluation by Dr. Tony Cantu and Robert Ramotowski at the U.S. Secret Service.[7] A related molecule, 6-methyl-thio-1,2-indanedione, was first noted for its ability to produce fluorescent fingerprints, which spurred the investigation into the parent compound, 1,2-indanedione.[8] The initial findings, published around 1997, revealed that 1,2-indanedione produced a pale pink product with brilliant room-temperature fluorescence, comparable or even superior to DFO.[8][9] Subsequent research, notably by Almog and colleagues in Israel, further validated its effectiveness, leading to its widespread adoption in forensic laboratories globally.[10][11]

The Chemistry of Detection: Mechanism of Action

1,2-indanedione's efficacy lies in its reaction with the amino acids present in the eccrine component of fingerprint sweat.[12] The mechanism is theorized to be closely analogous to the well-understood reaction of ninhydrin with amino acids.[1][8]

The core reaction involves the formation of a Schiff base between the amino acid and one of the ketone groups of the 1,2-indanedione molecule. This is followed by decarboxylation and hydrolysis to yield an intermediate imine. A key step is the formation of a C-N-C 1,3-dipole, which can be trapped with dipolarophiles.[13][14] The final fluorescent product, often referred to as "Joullié's Pink," is formed from the reaction of this intermediate with another molecule of 1,2-indanedione. While the precise structure of the fluorescent species is still a subject of research, it is understood to be dependent on the specific amino acid involved, unlike the uniform Ruhemann's Purple from ninhydrin.[1]

// Nodes AminoAcid [label="Amino Acid\n(from fingerprint residue)", fillcolor="#F1F3F4", fontcolor="#202124"]; Indanedione1 [label="1,2-Indanedione", fillcolor="#F1F3F4", fontcolor="#202124"]; SchiffBase [label="Schiff Base\nFormation", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Intermediate\n(via decarboxylation)", fillcolor="#FFFFFF", fontcolor="#202124"]; Indanedione2 [label="1,2-Indanedione\n(second molecule)", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="Fluorescent Product\n(Joullié's Pink)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges AminoAcid -> SchiffBase [label="+"]; Indanedione1 -> SchiffBase; SchiffBase -> Intermediate [label="- H₂O\n- CO₂"]; Intermediate -> FinalProduct [label="+"]; Indanedione2 -> FinalProduct; } doteditor Figure 1: Simplified reaction pathway of 1,2-indanedione with amino acids.

The photoluminescence of the resulting adduct is the key to 1,2-indanedione's high sensitivity.[8] The developed prints exhibit strong fluorescence when excited with green light (around 520-530 nm) and viewed through an orange or red filter (around 590 nm).[8][9]

Formulation and Development: A Self-Validating System

The success of the 1,2-indanedione technique is highly dependent on the formulation of the working solution and the subsequent development conditions. Discrepancies in reported results have often been attributed to variations in these parameters, as well as environmental factors like the acidity and humidity of the paper substrate.[8]

Core Components of the Working Solution

A typical 1,2-indanedione working solution consists of the following:

-

1,2-Indanedione: The active reagent.

-

A polar solvent: Such as ethyl acetate, to dissolve the 1,2-indanedione.

-

A non-polar carrier solvent: Historically Freon (CFC-113), but now commonly replaced with HFE-7100 or petroleum ether.[7][10]

-

Acetic Acid (optional but common): A small amount of glacial acetic acid is often included. While some studies suggest it improves results, others report hazy prints, a discrepancy potentially linked to the inherent acidity of the paper being treated.[7][8]

It is critical to note that alcohols like methanol or ethanol should be avoided in formulations.[7][8] Mechanistic studies have shown that 1,2-indanedione can form a stable hemiketal with alcohols, which is less reactive towards amino acids, thereby reducing the sensitivity of the reagent.[8]

The Role of Heat and Humidity in Development

While development can occur at room temperature over several days, the process is significantly accelerated by the application of heat and humidity.[8] Optimal development is typically achieved by exposing the treated item to high heat for a short duration.

-

Heat Press: A heat press set at approximately 165°C for 10 seconds has been shown to produce excellent initial color and intense luminescence.[15]

-

Humidity Oven: An alternative is a humidity oven set at around 100°C with 60% relative humidity for 10-20 minutes.[16]

Excessive heat should be avoided on certain substrates, such as thermal paper, which can darken and obscure the developed prints.[7][17]

Post-Treatment Enhancement: The Zinc Salt Advantage

The fluorescence and color intensity of prints developed with 1,2-indanedione can be significantly enhanced through post-treatment with a zinc chloride solution.[7][8] This is a simple procedure, typically involving lightly spraying the developed prints with a zinc chloride solution.[7] The zinc salt is thought to form a coordination complex with the reaction product, thereby increasing its luminescence.[18] Further enhancement has been reported by cooling the zinc-treated prints with liquid nitrogen, though this is less common in routine casework.[9][19]

Experimental Protocols

The following protocols represent a validated starting point for the application of 1,2-indanedione. Laboratories should perform their own internal validation to optimize for local conditions and substrates.

Preparation of 1,2-Indanedione Working Solution (HFE-7100 based)

Safety Precaution: All preparation and application steps must be conducted in a certified fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[16]

Materials:

-

1,2-Indanedione powder: 2.0 g

-

Ethyl Acetate: 70 mL

-

3M™ Novec™ 7100 Engineered Fluid (HFE-7100): 930 mL

-

Magnetic stirrer and stir bar

-

1L beaker

-

Dark glass storage bottle

Procedure:

-

In the beaker, combine the 2.0 g of 1,2-indanedione with 70 mL of ethyl acetate.

-

Place the beaker on the magnetic stirrer and stir for approximately 20 minutes, or until the 1,2-indanedione is completely dissolved.[16]

-

Slowly add the dissolved mixture to 930 mL of HFE-7100 while stirring.[7]

-

Transfer the final solution to a dark glass bottle for storage. The working solution has a limited shelf life and should be tested regularly.[7]

Application and Development Workflow

Control System: Before processing evidence, a control test must be performed. Create a known fingerprint on a similar, non-evidence substrate and process it alongside the evidence to ensure the reagent is active. A positive result is the development of a fluorescent print.[16]

// Nodes Start [label="Start: Porous Exhibit", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apply [label="Apply 1,2-Indanedione\n(Dip, Spray, or Swab)", fillcolor="#FFFFFF", fontcolor="#202124"]; Dry [label="Air Dry Completely\n(in fume hood)", fillcolor="#FFFFFF", fontcolor="#202124"]; Develop [label="Accelerate Development\n(Heat Press or Humidity Oven)", fillcolor="#FFFFFF", fontcolor="#202124"]; Examine [label="Examine with ALS\n(Excitation: ~530nm | Filter: Orange/Red)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PostTreat [label="Optional: Zinc Chloride\nPost-Treatment", fillcolor="#FBBC05", fontcolor="#202124"]; ReExamine [label="Re-examine with ALS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Document [label="Photograph and Document", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Apply; Apply -> Dry; Dry -> Develop; Develop -> Examine; Examine -> PostTreat [style=dashed]; Examine -> Document; PostTreat -> ReExamine; ReExamine -> Document; } doteditor Figure 2: Standard workflow for 1,2-indanedione processing.

Procedure:

-

Application: Apply the working solution to the porous item by dipping, spraying, or using a soft brush. Ensure complete coverage.[8]

-

Drying: Allow the item to air dry completely within the fume hood.[12]

-

Development: Use a pre-heated heat press (165°C for 10 seconds) or a humidity chamber (100°C, 60% RH for 10-20 minutes) to accelerate development.[15][16]

-

Initial Examination: View the item using a forensic light source (ALS). Use an excitation wavelength of approximately 515-530 nm and view through an orange or red barrier filter.[9][16]

-

Zinc Post-Treatment (Optional): Lightly spray the item with a zinc chloride solution and allow it to dry. Re-apply heat as in step 3.

-

Final Examination: Re-examine the item under the same ALS conditions. The fluorescence should be enhanced.

-

Documentation: Photograph all developed prints using the appropriate filters, including a scale.

Performance and Comparative Analysis

Numerous studies have demonstrated that 1,2-indanedione is a highly effective reagent, often outperforming its predecessors.

Comparison with DFO and Ninhydrin

On many substrates, particularly various types of paper, 1,2-indanedione develops more identifiable fingerprints than DFO, ninhydrin, or even the sequential application of DFO followed by ninhydrin.[10][15] In one study on used checks, 1,2-indanedione developed 46% more identifiable prints than the DFO-ninhydrin sequence.[10][20] The fluorescence of prints developed with 1,2-indanedione is generally stronger and more stable than that of DFO-developed prints.

Sequential Processing

The optimal position of 1,2-indanedione in a chemical processing sequence is a critical consideration. Research has shown that applying ninhydrin after 1,2-indanedione treatment yields no additional enhancement.[8][10] This suggests that 1,2-indanedione is highly efficient at reacting with the available amino acids. However, some studies advocate for a sequence of 1,2-indanedione-Zinc followed by ninhydrin to ensure all available amino acids are consumed, potentially developing additional prints.[21] It is generally accepted that if a choice must be made, 1,2-indanedione should be used as the primary reagent before ninhydrin.[9]

Data Summary

| Reagent | Typical Result | Fluorescence | Relative Sensitivity | Cost-Effectiveness |

| Ninhydrin | Strong purple color (Ruhemann's Purple) | Weak to none (requires post-treatment) | Good | High |

| DFO | Pale pink/orange color | Strong | Very Good | Moderate |

| 1,2-Indanedione | Pale pink color (Joullié's Pink) | Very Strong | Excellent | High (simple synthesis)[8] |

Conclusion and Future Directions

Since its emergence in the late 1990s, 1,2-indanedione has firmly established itself as a premier, first-line technique for the development of latent fingerprints on porous surfaces. Its superior sensitivity, brilliant fluorescence, and relative ease of synthesis have led to its adoption by forensic agencies worldwide. While the fundamental mechanism is well-understood, research continues to refine formulations, optimize development parameters for challenging substrates, and synthesize new derivatives with potentially even greater efficacy. The continued investigation into the precise structure of the fluorescent adducts and their interaction with various substrates will undoubtedly lead to further advancements in the field. For the modern forensic laboratory, 1,2-indanedione is not merely an alternative to older methods but a superior tool that has demonstrably increased the quantity and quality of fingerprint evidence recovered.

References

-

Fingerprint Development by 1,2-Indanedione. (n.d.). RealScan Biometrics. Retrieved from [Link]

-

Investigations of the Reaction Mechanisms of 1,2-Indanediones with Amino Acids. (2001). The Journal of Organic Chemistry. Retrieved from [Link]

-

Petrovskaia, O., Taylor, B. M., Hauze, D. B., & Joullié, M. M. (2001). Investigations of the reaction mechanisms of 1,2-indanediones with amino acids. The Journal of Organic Chemistry, 66(23), 7666–7675. Retrieved from [Link]

-

Roux, C., Jones, N., Lennard, C., & Stoilovic, M. (2000). Evaluation of 1,2-Indanedione and 5,6-Dimethoxy-1,2-Indanedione for the Detection of Latent Fingerprints on Porous Surfaces. Journal of Forensic Sciences, 45(4), 761-769. Retrieved from [Link]

-

1,2-IND. (n.d.). BVDA. Retrieved from [Link]

-

Wiesner, S., Springer, E., Sasson, Y., & Almog, J. (2001). Chemical Development of Latent Fingerprints: 1,2-indanedione Has Come of Age. Journal of Forensic Sciences, 46(5), 1082-4. Retrieved from [Link]

-

Jelly, R., Patton, E. L. T., Lennard, C., Lewis, S. W., & Lim, K. F. (2009). The detection of latent fingermarks on porous surfaces using amino acid sensitive reagents: a review. Analytica Chimica Acta, 652(1-2), 128-142. Retrieved from [Link]

-

1,2-Indanedione. (2019). Tennessee Bureau of Investigation. Retrieved from [Link]

-

Stoilovic, M., Lennard, C., & Roux, C. (2007). Optimisation and Evaluation of 1,2-indanedione for Use as a Fingermark Reagent and Its Application to Real Samples. Forensic Science International, 168(2-3), 147-156. Retrieved from [Link]

-

Performance of 1,2-indanedione and the need for sequential treatment of fingerprints. (2015). Science & Justice. Retrieved from [Link]

-

Mangle, M. F., Xu, X., & de Puit, M. (2015). Performance of 1,2-indanedione and the need for sequential treatment of fingerprints. Science & Justice, 55(5), 343-346. Retrieved from [Link]

-

Singh, K., & Sharma, S. (2021). 1,2-Indanedione (IND) Reagent for The Detection of Latent Fingermarks. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

-

Evaluation of 1,2-Indanedione Formulation Containing Zinc Chloride for Improved Fingermark Detection on Paper. (2011). Journal of Forensic Identification. Retrieved from [Link]

-

1,2-Indanediones: New Reagents for Visualizing the Amino Acid Components of Latent Prints. (1997). Journal of Forensic Sciences. Retrieved from [Link]

-

Indanedione. (2022). FBI Laboratory. Retrieved from [Link]

-

Improved Fingerprint Acquisition. (n.d.). Office of Justice Programs. Retrieved from [Link]

-

Crown, D. A. (1969). The Development of Latent Fingerprints with Ninhydrin. Journal of Criminal Law, Criminology, and Police Science, 60(2), 258-264. Retrieved from [Link]

-

Chemical Development of Latent Fingerprints: 1,2-Indanedione Has Come of Age. (2001). Journal of Forensic Sciences. Retrieved from [Link]

-

1,2 Indanedione. (n.d.). Chesapeake Bay Division - International Association for Identification. Retrieved from [Link]

-

IND. (n.d.). BVDA. Retrieved from [Link]

-

Almog, J., Springer, E., Wiesner, S., Frank, A., et al. (1999). Latent Fingerprint Visualization by 1,2-Indanedione and Related Compounds: Preliminary Results. Journal of Forensic Sciences, 44(1), 114-118. Retrieved from [Link]

-

The detection of latent fingermarks on porous surfaces using amino acid sensitive reagents: A review. (2009). Analytica Chimica Acta. Retrieved from [Link]

-

Almog, J., Springer, E., Wiesner, S., Frank, A., et al. (1999). Latent Fingerprint Visualization by 1,2-Indanedione and Related Compounds: Preliminary Results. Office of Justice Programs. Retrieved from [Link]

-

Investigations of the Reaction Mechanisms of 1,2-Indandiones with Amino Acids. (2001). Semantic Scholar. Retrieved from [Link]

-

Amino Acid Reagents. (n.d.). ResearchGate. Retrieved from [Link]

-

Spychalski, R. (2019). Optimizing A Sequence of Methods for the Development of Latent Fingerprints on Thermal Paper. Marshall University. Retrieved from [Link]

-

Ramotowski, R. (2013). Evolution of Latent Print Development Techniques. Onin. Retrieved from [Link]

-

Almog, J., et al. (2016). 1,2-Indanedione - A winning ticket for developing fingermarks: A validation study. Forensic Science International. Retrieved from [Link]

-

1,2-Indanedione. (n.d.). Arrowhead Forensics. Retrieved from [Link]

-

Zamir, A., Oz, C., & Wiesner, S. (2002). The effect of 1,2-indanedione, a latent fingerprint reagent on subsequent DNA profiling. Journal of Forensic Sciences, 47(3), 595-596. Retrieved from [Link]

-

Processes to Develop Latent Prints on Porous Surfaces. (n.d.). Caron Scientific. Retrieved from [Link]

-

Almog, J., & Gabay, A. (1982). Reagents for the Chemical Development of Latent Fingerprints: Synthesis and Properties of Some Ninhydrin Analogues. Journal of Forensic Sciences, 27(4), 912-917. Retrieved from [Link]

-

Derivatives of 1,2-Indanedione: Synthesis and Latent Fingerprint Development Efficacy Studies. (2015). ResearchGate. Retrieved from [Link]

-

Performance of 1,2-indanedione and the need for sequential treatment of fingerprints. (2015). ScienceDirect. Retrieved from [Link]

-

Yamashita, B., & French, M. (n.d.). Latent Print Development. Office of Justice Programs. Retrieved from [Link]

-

What is a Latent Fingerprint? Unveil the Science and Processing. (2024). Aratek Biometrics. Retrieved from [Link]

-

1,2-Indanedione (IND) Reagent for Detection of Latent Fingermarks: A Review. (2021). Semantic Scholar. Retrieved from [Link]

-

Alaoui, I. M., Menzel, E. R., Farag, M., Cheng, K. H., & Murdock, R. H. (2019). Fluorescence of 1,2-Indanedione with Amino Acids Present in the Fingerprint Residue: Application in Gender Determination. Journal of Forensic Sciences, 64(5), 1495-1499. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarlycommons.law.northwestern.edu [scholarlycommons.law.northwestern.edu]

- 3. flinnsci.com [flinnsci.com]

- 4. dl.astm.org [dl.astm.org]

- 5. Improved Fingerprint Acquisition | Office of Justice Programs [ojp.gov]

- 6. researchgate.net [researchgate.net]

- 7. bvda.com [bvda.com]

- 8. Fingerprint Development by 1,2-Indanedione [fingerprintexpert.in]

- 9. 1,2 Indanedione - CHESAPEAKE BAY DIVISION - IAI [cbdiai.org]

- 10. Chemical development of latent fingerprints: 1,2-indanedione has come of age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dl.astm.org [dl.astm.org]

- 12. fbilabqsd.fbi.gov [fbilabqsd.fbi.gov]

- 13. Investigations of the reaction mechanisms of 1,2-indanediones with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Optimisation and evaluation of 1,2-indanedione for use as a fingermark reagent and its application to real samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. arrowheadforensics.com [arrowheadforensics.com]

- 17. marshall.edu [marshall.edu]

- 18. researchgate.net [researchgate.net]

- 19. dl.astm.org [dl.astm.org]

- 20. researchgate.net [researchgate.net]

- 21. Performance of 1,2-indanedione and the need for sequential treatment of fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]

A Toxicological Deep Dive: A Proposed Framework for the Safety Assessment of 5,6-Dimethoxy-1-indanone

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dimethoxy-1-indanone is a chemical intermediate with applications in the synthesis of various organic molecules, including potential pharmaceutical agents.[1][2][3] As with any compound intended for further development or use where human exposure is possible, a thorough understanding of its toxicological profile is paramount. This technical guide addresses the current informational gap regarding the specific toxicological properties of 5,6-Dimethoxy-1-indanone. Currently, the toxicological properties of this compound have not been fully investigated.[4][5][6] Safety data sheets indicate potential for irritation and classify it as harmful if swallowed, in contact with skin, or if inhaled, but specific toxicity data is largely absent.[4][7][8][9] This document, therefore, serves as an in-depth, proposed framework for the comprehensive toxicological evaluation of 5,6-Dimethoxy-1-indanone, outlining a logical, tiered approach to safety assessment based on internationally recognized principles and methodologies.

Introduction: The Imperative for a Comprehensive Toxicological Profile

The journey of a chemical from discovery to application is critically dependent on a robust safety assessment. For 5,6-Dimethoxy-1-indanone, a compound with a molecular structure that suggests potential biological activity, understanding its interaction with living systems is a non-negotiable prerequisite for responsible development. The early integration of toxicological studies into the research and development process is essential for making informed decisions, mitigating risks, and avoiding late-stage failures in drug development pipelines.[10][11][12] This guide provides a roadmap for elucidating the toxicological properties of 5,6-Dimethoxy-1-indanone, structured to build a comprehensive safety profile from foundational acute toxicity to more complex chronic and specialized endpoints.

Proposed Tiered Toxicological Evaluation Workflow

A tiered approach to toxicological testing is proposed, commencing with in vitro assays to assess basal cytotoxicity and genotoxicity, followed by targeted in vivo studies to understand systemic effects. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[13]

Caption: Proposed tiered toxicological evaluation workflow for 5,6-Dimethoxy-1-indanone.

Tier 1: Foundational In Vitro Assessment

The initial phase of testing focuses on cell-based assays to provide rapid, cost-effective, and ethically considerate data on the intrinsic cytotoxic and genotoxic potential of 5,6-Dimethoxy-1-indanone.[14][15][16]

Cytotoxicity Assays

Rationale: To determine the concentration at which 5,6-Dimethoxy-1-indanone induces cell death, which is a fundamental indicator of toxicity. This data is crucial for dose selection in subsequent, more complex assays.

Proposed Protocols:

-

MTT Assay (Metabolic Activity): This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases to formazan, which is indicative of cell viability.

-

LDH Release Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity due to compromised cell membranes.

| Assay | Principle | Endpoint | Cell Line Examples |

| MTT | Mitochondrial reductase activity | IC50 (concentration for 50% inhibition of cell viability) | HepG2 (liver), HaCaT (skin), A549 (lung) |

| LDH | Release of cytosolic enzyme upon membrane damage | % Cytotoxicity relative to control | HepG2 (liver), HaCaT (skin), A549 (lung) |

Genotoxicity Screening

Rationale: To assess the potential of 5,6-Dimethoxy-1-indanone to induce mutations in genetic material, a critical concern for carcinogenicity.

Proposed Protocols:

-

Bacterial Reverse Mutation Test (Ames Test - OECD 471): This is a widely used initial screen for mutagenicity. It utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. A positive result indicates that the test substance can cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.

-

In Vitro Micronucleus Test (OECD 487): This assay detects damage to chromosomes. It identifies the presence of micronuclei, which are small nuclei that form outside the main nucleus from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Tier 2: Acute Systemic Toxicity Assessment (In Vivo)

Should the in vitro results indicate a need for further investigation, or as part of a comprehensive safety evaluation for regulatory purposes, acute in vivo studies are warranted. These studies provide information on the potential health effects of short-term exposure.[10][12][13][17]

Acute Oral Toxicity

Rationale: To determine the short-term toxicity of a single oral dose of 5,6-Dimethoxy-1-indanone and to obtain an estimate of the median lethal dose (LD50). This information is critical for classification and labeling.[7][8][9]

Proposed Protocol: Acute Toxic Class Method (OECD 423)

This method uses a stepwise procedure with a small number of animals per step to classify the substance into a toxicity category based on the observed mortality.[18]

Methodology:

-

Animal Model: Typically, female rats are used.

-

Dosing: A single oral dose is administered to a group of three animals. The starting dose is selected based on available information, or default values are used.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Stepwise Procedure: Depending on the outcome (mortality or survival), the dose for the next group of animals is increased or decreased according to the defined procedure in the guideline.

-

Endpoint: The result is not a precise LD50 but a classification into a GHS (Globally Harmonized System) toxicity category.

Alternatively, the Up-and-Down Procedure (OECD 425) can be used to obtain a point estimate of the LD50 with a confidence interval.[19]

Tier 3: Repeated Dose and Specialized Toxicity Studies

For compounds with the potential for repeated or long-term human exposure, studies involving repeated dosing are necessary to evaluate the effects on target organs and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

Rationale: To provide information on the potential health hazards likely to arise from repeated exposure over a longer period. This includes effects on target organs and the determination of a NOAEL.

Methodology:

-

Animal Model: Rats are typically used.

-

Dosing: The test substance is administered orally daily for 28 days at three or more dose levels, plus a control group. Dose levels are selected based on the results of acute toxicity studies.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

-

Histopathology: A comprehensive post-mortem examination is performed, and organs are weighed and examined microscopically for any pathological changes.

Data Interpretation and Future Directions

The data generated from this proposed framework will allow for a comprehensive risk assessment of 5,6-Dimethoxy-1-indanone. A weight-of-evidence approach should be used to integrate the findings from the various studies. Depending on the results and the intended application of the compound, further specialized studies may be warranted, such as:

-

Carcinogenicity studies (OECD 451): If there are concerns from genotoxicity data or structural alerts.

-

Reproductive and developmental toxicity studies (OECD 414, 416): If the compound is intended for use in products where exposure to women of childbearing age is likely.

Conclusion

While specific toxicological data for 5,6-Dimethoxy-1-indanone is currently lacking, a clear and established path for its comprehensive evaluation exists. By following the tiered approach outlined in this guide, which is grounded in internationally accepted OECD guidelines, a robust and reliable toxicological profile can be generated. This will enable researchers, scientists, and drug development professionals to make informed decisions regarding the safe handling and potential applications of this compound, ensuring that scientific advancement and human safety proceed in tandem.

References

-

Material Safety Data Sheet - 5,6-Dimethoxy-1-Indanone, 98%. Cole-Parmer. Available at: [Link]

-

In vivo toxicology studies - Drug development - PK-TK. Vivotecnia. Available at: [Link]

-

The role of early in vivo toxicity testing in drug discovery toxicology. PubMed. Available at: [Link]

-

OECD Guidelines for the Testing of Chemicals. Wikipedia. Available at: [Link]

-

The Crucial Role of preclinical toxicology studies in Drug Discovery. Inotiv. Available at: [Link]

-

Guidelines for the Testing of Chemicals. OECD. Available at: [Link]

-

In vivo testing of pharmaceuticals | Toxicological evaluation. nano-test.de. Available at: [Link]

-

In vivo toxicology studies. Biobide. Available at: [Link]

-

Key OECD Guidelines for Testing Chemicals. MedBound Hub. Available at: [Link]

-

5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018. PubChem. Available at: [Link]

-

OECD Test Guideline 425. National Toxicology Program. Available at: [Link]

-

In vitro toxicology nonclinical studies. Labcorp. Available at: [Link]

-

OECD Test Guideline 423. National Toxicology Program. Available at: [Link]

-

In vitro testing of drug toxicity. Slideshare. Available at: [Link]

-

High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. PubMed Central. Available at: [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]

-

Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents. ResearchGate. Available at: [Link]

-

RIFM fragrance ingredient safety assessment, 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, CAS registry number 67674-46-8. ScienceDirect. Available at: [Link]

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Buy 5,6-Dimethoxy-1-indanone-13C3 (EVT-1439578) | 1185155-55-8 [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 5,6-Dimethoxy-1-indanone - Safety Data Sheet [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 11. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hoeford.com [hoeford.com]

- 13. blog.biobide.com [blog.biobide.com]

- 14. miltenyibiotec.com [miltenyibiotec.com]

- 15. labcorp.com [labcorp.com]

- 16. In vitro testing of drug toxicity | PPTX [slideshare.net]

- 17. nano-test.de [nano-test.de]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Solubility of 5,6-Dimethoxy-1,2-indanedione

Foreword: Understanding the Critical Role of Solubility in the Application of 5,6-Dimethoxy-1,2-indanedione

This compound is a compound of significant interest, particularly in the field of forensic science, where it is renowned for its application in the development of latent fingerprints on porous surfaces.[1][2][3] Its efficacy in this domain is intrinsically linked to its reaction with amino acids present in fingerprint residues, a process that yields highly fluorescent products, often surpassing the performance of traditional reagents like DFO (1,8-diazafluoren-9-one).[3] The successful application of this compound, however, is critically dependent on its formulation, which in turn is governed by its solubility characteristics. A deep understanding of its behavior in various solvents is therefore paramount for researchers, forensic scientists, and professionals in drug development who may utilize this or structurally similar molecules.

This technical guide provides a comprehensive overview of the solubility of this compound. Moving beyond a simple tabulation of data, this document delves into the physicochemical principles that dictate its solubility, offers a detailed experimental protocol for its determination, and presents an estimated solubility profile based on available literature and chemical theory.

Physicochemical Properties of this compound

To comprehend the solubility of this compound, it is essential to first examine its molecular structure and inherent chemical properties.

-

Molecular Formula: C₁₁H₁₀O₄[4]

-

Molecular Weight: 206.19 g/mol [4]

-

Structure: The molecule consists of an indane bicyclic system with two ketone functional groups at the 1 and 2 positions of the five-membered ring. Two methoxy groups are attached to the 5 and 6 positions of the benzene ring.[3]

The presence of the polar ketone and methoxy groups suggests the potential for dipole-dipole interactions and hydrogen bonding with protic solvents. However, the largely nonpolar aromatic and aliphatic hydrocarbon framework of the indane system contributes to its affinity for nonpolar solvents. The interplay of these opposing characteristics is the primary determinant of its solubility profile.

Estimated Solubility Profile of this compound

| Solvent Class | Representative Solvents | Estimated Solubility | Rationale & Causality |

| Nonpolar Apolar | Hexane, Petroleum Ether, Cyclohexane | Low to Very Low | The dominant intermolecular forces in these solvents are weak London dispersion forces. While the hydrocarbon backbone of this compound can interact via these forces, the polar ketone and methoxy groups hinder dissolution. Literature explicitly states its low solubility in petroleum ether.[1][2] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Moderate to High | These solvents possess a significant dipole moment, allowing for effective dipole-dipole interactions with the ketone groups of the indanedione. Ethyl acetate and DCM are commonly used in its formulations and synthesis, indicating good solubility.[1][6] |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as hydrogen bond donors and acceptors. While the ketone and methoxy oxygens of this compound can accept hydrogen bonds, the absence of a hydrogen bond donor on the solute and its significant nonpolar surface area limit its solubility compared to smaller, more polar molecules. |

| Aqueous | Water | Very Low | The large, nonpolar hydrocarbon structure of the molecule dominates its interaction with water, a highly polar, hydrogen-bonding solvent. The energetic cost of disrupting the strong hydrogen bonding network of water to accommodate the nonpolar parts of the solute is high, leading to very low solubility. |

| Specialized | HFE-7100 (Fluorinated Ether) | Moderate to High (in formulation) | HFE-7100 is a common carrier solvent in forensic formulations of 1,2-indanediones.[7][8] Its unique properties, including low surface tension and some polarity, allow it to dissolve the compound, often in conjunction with a more polar co-solvent like ethyl acetate, and facilitate its application to porous surfaces without causing excessive ink running.[9] |

Experimental Determination of Solubility: A Validating Protocol

The following protocol provides a robust, self-validating methodology for the quantitative determination of the solubility of this compound. This protocol is designed to be adaptable for various solvents and temperatures.

Materials and Equipment

-

This compound (high purity)

-

Analytical balance (± 0.1 mg)

-

A range of analytical grade solvents

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow can be visualized as follows:

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume of the desired solvent (e.g., 5 mL).

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid remains undissolved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-